molecular formula C6H5BrClNO2 B8246724 Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B8246724
M. Wt: 238.46 g/mol
InChI Key: LJDZNDKWKFGVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate ( 1629633-72-2) is a halogenated pyrrole ester that serves as a valuable synthetic intermediate in medicinal chemistry and antibacterial research. The pyrrole scaffold is a privileged structure in drug discovery, found in numerous compounds with demonstrated biological activity . Specifically, research indicates that pyrrole-2-carboxamide derivatives, which can be synthesized from scaffolds like this compound, exhibit potent activity against Mycobacterium tuberculosis . Structure-activity relationship (SAR) studies highlight that electron-withdrawing substituents, such as bromo and chloro groups, on the pyrrole ring are crucial for enhancing the anti-TB activity of these compounds . This makes this compound a key building block for developing novel MmpL3 inhibitors, a promising target for tackling drug-resistant tuberculosis . As a reagent, it is used in the design and synthesis of potential therapeutic agents to address the critical global health challenge of antibacterial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2/c1-11-6(10)5-4(8)3(7)2-9-5/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDZNDKWKFGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CN1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-chloroaniline and ethyl acetoacetate.

    Formation of Pyrrole Ring: The starting materials undergo cyclization to form the pyrrole ring. This step often involves the use of a base, such as sodium ethoxide, and heating under reflux conditions.

    Esterification: The resulting pyrrole intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the pyrrole ring.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms of the pyrrole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrole derivatives, while oxidation and reduction reactions can yield different oxidation states or reduced forms of the pyrrole ring.

Scientific Research Applications

Synthetic Methods

The synthesis of methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate typically involves halogenation reactions of pyrrole derivatives. Common synthetic routes include:

  • Halogenation of Pyrrole : This method employs bromine and chlorine reagents to introduce the halogen substituents at specific positions on the pyrrole ring.
  • Esterification : The carboxylic acid derivative is converted to the methyl ester using methanol and acid catalysts.

In industrial contexts, continuous flow reactors are often utilized to optimize yield and efficiency during large-scale production.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Streptococcus agalactiae100 µM

The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown it can induce apoptosis in cancer cells, with varying IC50 values across different cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-722.54Apoptosis induction
A54921.30Cell cycle arrest
HCT11619.80Enzyme inhibition

These findings highlight the compound's potential as a therapeutic agent against breast and lung cancers.

Material Science Applications

In addition to its biological activities, this compound is being explored for applications in materials science. Its unique chemical structure allows it to be used as a building block for synthesizing advanced materials with specific properties, such as:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments for various industrial applications.
  • Photovoltaic Materials : Research is ongoing into its use in solar cell technologies due to its ability to absorb light effectively.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to halogenated pyrrole esters with variations in substituent positions, halogen types, and ester groups (Table 1).

Table 1: Comparison of Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate with Analogues
Compound Name Substituents (Positions) Ester Group Molecular Weight (g/mol) Melting Point Key Differences
This compound 4-Br, 3-Cl, 1H Methyl 236.47 Not reported Dual halogenation (Br/Cl) at positions 4/3
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate 4-Br, 1-CH₃ Methyl 232.08 43°C N-methylation at position 1; lacks Cl
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Cl, 1H Ethyl 189.60 Not reported Ethyl ester; single Cl substituent
Methyl 3-bromo-1H-pyrrole-2-carboxylate 3-Br, 1H Methyl 218.00 Not reported Br at position 3; lacks Cl
4-Bromo-1H-pyrrole-2-carboxylic acid 4-Br, 1H Free acid 206.00 Not reported Carboxylic acid instead of ester

Physical and Spectroscopic Properties

  • Melting Points : The N-methylated analogue (43°C) crystallizes as a colorless solid , whereas the target compound’s melting point is unreported but expected to differ due to Cl substitution and lack of N-methylation.
  • Spectroscopy :
    • ¹H NMR : The target compound’s spectrum would show distinct deshielding for H-5 due to adjacent electron-withdrawing halogens.
    • IR : Strong ester carbonyl stretching (~1700 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) .

Biological Activity

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antituberculosis research. This article explores its biological activity, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound (C6H6BrClN2O2) features a pyrrole ring substituted with bromine and chlorine atoms, contributing to its unique reactivity and biological properties. The molecular structure can be represented as follows:

Structure C6H6BrClN2O2\text{Structure }C_6H_6BrClN_2O_2

Antimicrobial Activity

Research has indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .

Antituberculosis Activity

Recent investigations into pyrrole derivatives have identified promising candidates for treating drug-resistant tuberculosis (TB). In particular, compounds structurally related to this compound displayed potent anti-TB activity against Mycobacterium tuberculosis, with MIC values reported below 0.016 μg/mL. This efficacy was attributed to their ability to inhibit the mycolic acid biosynthesis pathway in the bacteria, targeting the MmpL3 protein .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications in the substituents on the pyrrole ring significantly influence the compound's potency and selectivity against specific pathogens. For example:

Substituent Effect on Activity
Bromine at position 4Enhances antibacterial activity
Chlorine at position 3Contributes to selective inhibition

These findings suggest that careful structural modifications can optimize the biological activity of pyrrole derivatives .

Study on Antimicrobial Properties

In a study examining various pyrrole derivatives, this compound was tested against a panel of bacterial strains. The results indicated a notable inhibition zone diameter of up to 11 mm at a concentration of 100 μg/disk against Xanthomonas campestris . This underscores the compound's potential as an effective antimicrobial agent.

Evaluation Against Drug-resistant TB

A recent publication detailed the synthesis and evaluation of several pyrrole derivatives, including this compound. These compounds were tested against drug-resistant strains of Mycobacterium tuberculosis, revealing that certain derivatives exhibited MIC values as low as 5 μM, indicating strong anti-TB activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, similar pyrrole carboxylates are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with halogenated acyl chlorides (e.g., 2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl chloride) under reflux in anhydrous solvents like DCM or THF . Optimization involves controlling stoichiometry, temperature (e.g., 50–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Assigns protons on the pyrrole ring and substituents. For analogs, pyrrole protons resonate at δ 6.2–7.5 ppm, with methyl ester groups at δ 3.7–4.3 ppm .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks at m/z ~292–294 for bromo/chloro analogs) .
  • HPLC : Validates purity (>95% required for biological studies) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or OLEX2 determines bond lengths, angles, and halogen positioning. For example, Hirshfeld analysis (used for related pyrrole esters) quantifies intermolecular interactions (e.g., Br···H and Cl···H contacts) to validate packing efficiency and stability . High-resolution data (R-factor < 0.05) and Twinning/PLATON checks ensure structural accuracy .

Q. What strategies address contradictions in spectroscopic data (e.g., NMR splitting patterns) for halogenated pyrrole derivatives?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons, clarifying regiochemical ambiguities .
  • Computational NMR : DFT calculations (B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .

Q. How can regioselective halogenation be achieved during the synthesis of this compound?

  • Methodological Answer :

  • Directing Groups : Use ester groups to direct electrophilic substitution. Bromination (NBS in DMF) favors the 4-position, while chlorination (SOCl₂/PCl₃) targets the 3-position .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH with Boc groups) to isolate desired halogenation positions .

Q. What computational tools aid in retrosynthetic planning and mechanistic studies for this compound?

  • Methodological Answer :

  • Retrosynthesis AI : Tools like Reaxys or Pistachio propose synthetic routes using known reactions (e.g., acyl chloride couplings) .
  • DFT Calculations : Simulate reaction pathways (e.g., halogenation energy barriers) using Gaussian or ORCA software .
  • Docking Studies : Predict bioactivity by modeling interactions with target enzymes (e.g., cytochrome P450) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.